N-Benzylspiro[3.5]nonan-5-amine
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Overview
Description
N-Benzylspiro[3.5]nonan-5-amine is a chemical compound with the molecular formula C16H23N and a molecular weight of 229.37 g/mol It is characterized by a spirocyclic structure, which includes a benzyl group attached to a spiro[35]nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylspiro[3.5]nonan-5-amine typically involves the reaction of a suitable spirocyclic precursor with benzylamine under specific conditions. One common method includes the use of a spiro[3.5]nonane derivative, which undergoes nucleophilic substitution with benzylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced manufacturing technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Benzylspiro[3.5]nonan-5-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, bases like sodium hydride or potassium carbonate
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Compounds with different nucleophilic groups replacing the benzyl group
Scientific Research Applications
N-Benzylspiro[3.5]nonan-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.
Mechanism of Action
The mechanism of action of N-Benzylspiro[3.5]nonan-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the spirocyclic core play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Benzylspiro[3.4]octan-5-amine
- N-Benzylspiro[4.5]decane-5-amine
- N-Benzylspiro[3.5]nonan-4-amine
Uniqueness
N-Benzylspiro[3.5]nonan-5-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-benzylspiro[3.5]nonan-9-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-2-7-14(8-3-1)13-17-15-9-4-5-10-16(15)11-6-12-16/h1-3,7-8,15,17H,4-6,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOZUISXFHDFDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(C1)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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